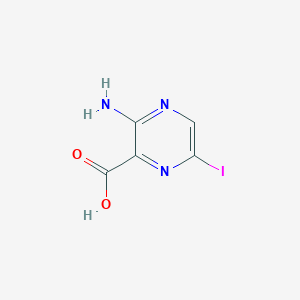

3-Amino-6-iodopyrazine-2-carboxylic acid

描述

Contextualization within Pyrazine (B50134) Derivatives Research

The study of 3-Amino-6-iodopyrazine-2-carboxylic acid is situated within the broader field of pyrazine chemistry, which has significant implications for various scientific disciplines.

Pyrazine scaffolds are fundamental building blocks in medicinal chemistry and materials science. nih.govnih.gov Their unique six-membered aromatic ring containing two nitrogen atoms imparts specific electronic properties, making them valuable cores for the development of new therapeutic agents and functional materials. nih.govnih.gov Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The presence of a halogen, such as iodine in this compound, is of particular importance in organic synthesis. Halogenated heterocycles are versatile intermediates that can undergo a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.comrsc.org This allows for the introduction of diverse molecular fragments onto the pyrazine ring, enabling the synthesis of complex molecules with tailored properties. nbinno.com The strategic placement of a halogen atom can also influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. nbinno.com

The carboxylic acid group is a key functional group in many biologically active molecules. manac-inc.co.jp Its ability to participate in hydrogen bonding and its acidic nature allow it to interact with biological targets such as enzymes and receptors. manac-inc.co.jp In the context of heterocyclic compounds, the carboxylic acid moiety can significantly impact a molecule's solubility, pharmacokinetic profile, and binding affinity. manac-inc.co.jp Furthermore, the carboxylic acid group serves as a versatile synthetic handle for the preparation of various derivatives, including esters and amides, which can be used to modulate the compound's properties. nih.govmdpi.com

Historical Perspective of Pyrazine Chemistry

The development of pyrazine chemistry has a rich history, with early discoveries laying the groundwork for the synthesis and application of a vast array of pyrazine derivatives.

The synthesis of pyrazines dates back to the 19th century, with the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879 being among the earliest reported methods. wikipedia.org These classical methods typically involve the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net Over the years, numerous synthetic strategies have been developed to access a wide range of substituted pyrazines. researchgate.net

Initially, research into pyrazine derivatives was largely focused on their sensory properties, as many are responsible for the characteristic aromas of roasted and toasted foods. wikipedia.org However, the discovery of the biological activities of certain pyrazine-containing natural products and synthetic compounds led to a shift in research focus. nih.gov Today, the targeted synthesis of pyrazine derivatives is a major area of research in medicinal chemistry, with a particular emphasis on developing new treatments for a variety of diseases. nih.govnih.gov

Research Gaps and Future Directions for this compound

Despite its potential as a versatile synthetic intermediate, the full scope of this compound's applications remains largely unexplored. The existing body of research primarily focuses on derivatives of the non-iodinated parent compound, 3-aminopyrazine-2-carboxylic acid. nih.govresearchgate.netrjpbcs.com This leaves several key areas open for future investigation.

Unexplored Synthetic Potential: A significant research gap lies in the synthetic exploitation of the carbon-iodine (C-I) bond. This functional group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These methodologies would allow for the introduction of a wide range of substituents (e.g., aryl, alkynyl, vinyl groups) at the 6-position of the pyrazine ring, creating novel molecular scaffolds that are otherwise difficult to access. A systematic exploration of these reactions could vastly expand the chemical space available to medicinal and materials chemists.

Expansion of Biological Screening: Research into the biological activity of related pyrazine carboxamides has often been confined to antimicrobial and general anticancer screening. nih.govmdpi.com Future work could involve synthesizing novel derivatives of this compound, particularly via the aforementioned cross-coupling reactions, and evaluating them against a broader and more specific set of biological targets. Investigating their potential as inhibitors of specific enzymes (e.g., kinases, proteases) or as modulators of cellular receptors could uncover new therapeutic applications.

Applications in Materials Science: The structural features of this compound make it an attractive candidate for the development of novel materials. The nitrogen atoms of the pyrazine ring and the carboxylate group can act as coordination sites for metal ions, suggesting its potential use as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. researchgate.netresearchgate.net The influence of the iodine atom on the electronic properties and structural topology of such materials is an unexamined area. These materials could be investigated for applications in gas storage, catalysis, or as chemical sensors.

Detailed Coordination Chemistry: The parent compound, 3-aminopyrazine-2-carboxylic acid, has been used to synthesize various transition metal complexes. researchgate.netresearchgate.net However, a detailed study on the coordination chemistry of the iodinated analog is lacking. Future research could focus on synthesizing and characterizing metal complexes of this compound. Such studies would elucidate how the electron-withdrawing iodine atom affects the chelating properties of the ligand and the stability, electronic structure, and reactivity of the resulting metal complexes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-6-iodopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXRLDGHYRHOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676499 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-48-9 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 6 Iodopyrazine 2 Carboxylic Acid and Its Analogs

Strategic Approaches to Pyrazine (B50134) Ring Formation

The construction of the pyrazine ring is typically achieved through cyclization or condensation reactions that form the six-membered diazine ring. researchgate.net The choice of strategy depends on the desired substitution pattern and the availability of starting materials. Key approaches include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, the self-condensation of α-aminocarbonyl compounds, and various ring-closure reactions. nih.govresearchgate.netwikipedia.org Modern methodologies focus on improving efficiency, regioselectivity, and sustainability. acs.org

Condensation reactions are a foundational and versatile method for synthesizing the pyrazine core. researchgate.net These reactions typically involve the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. tandfonline.com The most direct and classical route involves the reaction of 1,2-diketones with 1,2-diamines. tandfonline.comjlu.edu.cn Variations of this approach allow for the synthesis of a wide array of substituted pyrazines.

A modern and atom-economical approach to symmetrical 2,5-disubstituted pyrazines involves the dehydrogenative self-coupling of 2-amino alcohols. nih.govacs.org This method has been effectively catalyzed by complexes of earth-abundant base metals, such as manganese, which offers a more sustainable alternative to noble-metal catalysts. nih.govacs.org The reaction proceeds through the initial dehydrogenation of the 2-amino alcohol to an aldehyde intermediate. nih.gov This intermediate then undergoes self-coupling, eliminating two molecules of water to form a 2,5-dihydropyrazine, which is subsequently dehydrogenated to the stable aromatic pyrazine. nih.gov A significant advantage of this process is that water and hydrogen gas are the only byproducts generated. nih.govacs.org

Research has demonstrated the efficacy of an acridine-based manganese pincer complex in catalyzing this transformation. nih.gov The reaction conditions and yields for various substrates highlight the versatility of this method.

Table 1: Synthesis of Symmetrical Pyrazines via Dehydrogenative Self-Coupling of β-Amino Alcohols Catalyzed by an acridine-based manganese pincer complex.

| Entry | β-Amino Alcohol Substrate | Resulting Pyrazine Product | Isolated Yield (%) |

| 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 90 |

| 2 | 2-Amino-3-phenyl-1-propanol | 2,5-Dibenzylpyrazine | 85 |

| 3 | 2-Amino-1-butanol | 2,5-Diethylpyrazine | 40 |

| 4 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

| 5 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 6 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |

Data sourced from a study on manganese-catalyzed dehydrogenative coupling routes. nih.gov

The condensation of a 1,2-diamine (such as ethylenediamine) with a 1,2-dicarbonyl compound (a-diketone) is considered a standard, well-established, and straightforward protocol for pyrazine synthesis. nih.govtandfonline.comjlu.edu.cn This reaction is widely acknowledged to form an aromatic compound containing the pyrazine ring in protic organic solvents. jlu.edu.cn The process is effective for constructing tetrazaacene derivatives and other extended heterocyclic aromatic systems. nih.gov This approach has been used to generate a variety of pyrazine derivatives with good to moderate yields. acs.org

The versatility of this method is demonstrated by its application in synthesizing complex, fused-ring azaacene molecules. acs.orgacs.org For instance, quinoxalinediamine intermediates can be condensed with various diketones to produce extended two-dimensional aromatic structures. nih.govacs.org

The self-condensation of α-aminocarbonyl compounds is one of the oldest and most fundamental methods for pyrazine ring formation. researchgate.netwikipedia.org Historical syntheses like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses are based on this principle. wikipedia.org In the Gutknecht synthesis, an α-ketoamine undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the pyrazine. wikipedia.org

More contemporary approaches utilize the homodimerization of α-amino aldehydes, followed by air oxidation, in a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids. nih.gov The reaction pathway involves two α-aminocarbonyl compounds reacting to form a dihydropyrazine, which is subsequently oxidized. researchgate.netresearchgate.net This method is effective for producing both symmetrical and unsymmetrical pyrazines, depending on the starting materials. biosynce.com

Beyond direct condensation, other ring-closure strategies provide access to the pyrazine nucleus. One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which first form a 1,2-dihydropyrazine precursor. researchgate.net This intermediate can then be aromatized to the final pyrazine product. researchgate.net Another approach is the reductive cyclization of specifically designed precursors. For example, the phenazine (B1670421) heterocycle, which contains a pyrazine ring fused to two benzene (B151609) rings, has been assembled via a reductive cyclization reaction using sodium borohydride. nih.gov These methods often allow for the construction of more complex, fused heterocyclic systems.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. tandfonline.com In pyrazine synthesis, green approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rasayanjournal.co.in

Key green strategies include:

Use of Earth-Abundant Metal Catalysts: Replacing noble-metal catalysts (like ruthenium) with catalysts based on low-toxicity, earth-abundant metals such as manganese is a significant step toward sustainability. nih.govacs.org These catalysts can promote reactions like the dehydrogenative self-coupling of 2-amino alcohols, which produce only water and hydrogen as byproducts, making the process highly atom-economical. nih.govacs.org

One-Pot Reactions: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, minimizes the need for purification of intermediates, reduces solvent waste, and saves time. tandfonline.comtandfonline.com A one-pot protocol for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide. tandfonline.com This method avoids harsh conditions and expensive catalysts. tandfonline.com

Alternative Energy Sources: The use of microwave irradiation to promote reactions can lead to shorter reaction times, higher yields, and cleaner processes compared to conventional heating. rasayanjournal.co.in

These greener methods are not only environmentally responsible but often provide superior efficiency compared to traditional synthetic routes. tandfonline.comrasayanjournal.co.in

Green Chemistry Approaches in Pyrazine Synthesis

Biocatalytic Methods for Pyrazine Derivatives

Biocatalysis has gained prominence as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. In the realm of pyrazine chemistry, enzymatic methods have been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives. For instance, the use of immobilized Candida antarctica Lipase B (CAL-B) has been reported for enzymatic amidation, which is compatible with a wide range of amines and acids. prepchem.com More recently, a continuous-flow system has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines, catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. prepchem.com This biocatalytic approach allows for a greener and more efficient synthesis, with reactions proceeding at mild temperatures (45 °C) in a more environmentally friendly solvent like tert-amyl alcohol, achieving high yields. prepchem.com

These enzymatic methods provide a sustainable alternative to traditional chemical amide bond formations, which often require harsh reagents. The high selectivity of enzymes can be particularly advantageous when dealing with multifunctional pyrazine cores, minimizing the need for protecting groups.

| Enzyme | Substrates | Product Type | Key Advantages |

| Lipozyme® TL IM | Pyrazine esters, Amines (aliphatic, benzylamines, morpholines) | Pyrazinamide derivatives | Greener solvent (tert-amyl alcohol), mild temperature (45 °C), continuous-flow system, high yields. prepchem.com |

| Candida antarctica Lipase B (CAL-B) | Carboxylic acids, Amines | Amides | Broad substrate scope, compatibility with various functional groups. prepchem.com |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a key aspect of green chemistry. For pyrazine synthesis, both solvent-free and aqueous medium reactions have been explored.

An efficient solvent-free protocol for the synthesis of acridone-based dihydropyrazine derivatives has been developed using reusable CuFe₂O₄ magnetic nanoparticles as a heterogeneous catalyst. rjpbcs.com This method highlights the potential of combining solvent-free conditions with magnetically recoverable catalysts for sustainable synthesis.

Reactions in aqueous media offer an attractive alternative, being both environmentally benign and cost-effective. The synthesis of quinoxalines, which are benzopyrazines, has been successfully achieved in water. acs.orgproquest.com These methods often proceed at room temperature or with gentle heating and can be catalyzed by simple reagents like molecular iodine or cerium(IV) ammonium (B1175870) nitrate. acs.orgproquest.com While direct synthesis of 3-amino-6-iodopyrazine-2-carboxylic acid in water has not been extensively reported, these examples with related pyrazine derivatives demonstrate the feasibility of using aqueous media for the construction of the pyrazine core. acs.orgmdpi.com

| Reaction Type | Catalyst/Conditions | Substrates | Product Type |

| Solvent-Free | CuFe₂O₄ nanoparticles | Acridone derivatives, Diamines | Pyrazine fused acridones |

| Aqueous Medium | Molecular Iodine | 1,2-Diketones, 1,2-Diamines | Quinoxalines |

| Aqueous Medium | Cerium(IV) ammonium nitrate | 1,2-Diketones, 1,2-Diamines | Quinoxalines |

Atom-Economical Dehydrogenative Coupling Routes

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Dehydrogenative coupling reactions are prime examples of atom-economical processes, as they typically generate only hydrogen gas and/or water as byproducts. acs.org

The synthesis of 2,5-dialkyl-substituted symmetrical pyrazine derivatives has been achieved through the dehydrogenative self-coupling of 2-aminoalcohols. acs.orgresearchgate.net This transformation can be catalyzed by earth-abundant metal complexes, such as those based on manganese. acs.orgresearchgate.net The reaction proceeds with the liberation of hydrogen gas and water, making it an environmentally benign and sustainable method. acs.orgresearchgate.net While this specific method yields symmetrically substituted pyrazines, it showcases a powerful and atom-economical strategy for forming the pyrazine ring. proquest.com

| Catalyst System | Starting Materials | Byproducts | Product Type |

| Acridine-based manganese pincer complex | 2-Aminoalcohols | H₂, H₂O | 2,5-Dialkyl-substituted pyrazines |

| Ru(BPyPNN)-pincer complex | 2-Aminoalcohols | H₂, H₂O | 2,5-Disubstituted symmetrical pyrazines |

Regioselective Functionalization of the Pyrazine Core

The synthesis of a specific isomer like this compound necessitates precise control over the regioselectivity of functional group introduction onto the pyrazine ring.

Introduction of Amino Groups

The direct amination of heteroaromatic rings is a fundamental transformation. The Chichibabin amination, a classic reaction involving the reaction of a heteroaromatic compound with an alkali metal amide, provides a route to aminopyrazines. nih.gov This reaction proceeds via nucleophilic addition of the amide ion to an electron-deficient carbon atom of the pyrazine ring. nih.gov For substituted pyrazines, the regioselectivity of the amination is influenced by the electronic and steric properties of the existing substituents.

More modern approaches to C-N bond formation include palladium-catalyzed amination reactions (Buchwald-Hartwig amination), which offer a broad substrate scope and functional group tolerance. google.com These methods typically involve the cross-coupling of a halopyrazine with an amine in the presence of a palladium catalyst and a base. The combination of Pd/PTABS has been shown to be effective for the amination of chloroheteroarenes at ambient temperature. researchgate.net

| Method | Reagents | Key Features |

| Chichibabin Amination | KNH₂/NH₃ | Direct amination of the pyrazine ring. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Cross-coupling of halopyrazines with amines; broad scope. google.com |

| Pd/PTABS Catalyzed Amination | Pd/PTABS | Mild conditions (ambient temperature) for amination of chloroheteroarenes. researchgate.net |

Strategies for Halogenation, Specifically Iodination, on Pyrazine Rings

The introduction of an iodine atom onto the pyrazine ring can be achieved through various methods. Electrophilic iodination is a common strategy, often employing reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an activating agent. nih.gov The regioselectivity of electrophilic substitution on the pyrazine ring is dictated by the directing effects of the existing substituents.

Hypervalent iodine reagents have emerged as powerful tools for the regioselective halogenation of N-heterocycles. For instance, the use of phenyliodine(III) diacetate (PIDA) in the presence of a halide source can facilitate the C-H halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions, demonstrating excellent regioselectivity. While this example is not on a simple pyrazine, it suggests a promising strategy for the controlled iodination of the pyrazine core. A radical-based direct C-H iodination protocol has also been developed for other nitrogen-containing heterocycles like quinolines and pyridones, which could potentially be adapted for pyrazines.

| Reagent System | Type of Reaction | Key Features |

| N-Iodosuccinimide (NIS) | Electrophilic Iodination | Common reagent for iodination of aromatic and heteroaromatic compounds. nih.gov |

| Phenyliodine(III) diacetate (PIDA) / KI | C-H Iodination | Regioselective iodination under mild, aqueous conditions. |

| K₂S₂O₈ / NaI / MnSO₄ | Radical C-H Iodination | Direct functionalization of C-H bonds. |

Carboxylation Methods for Pyrazine Derivatives

The introduction of a carboxylic acid group onto a pyrazine ring can be challenging. A common approach involves the synthesis of a pyrazine derivative bearing a group that can be subsequently converted to a carboxylic acid, such as the oxidation of an alkyl group or the hydrolysis of a nitrile.

Direct carboxylation of the pyrazine C-H bond with carbon dioxide (CO₂) represents a more atom-economical and direct route. While challenging due to the stability of CO₂, methods for the direct carboxylation of other aromatic heterocycles have been developed. acs.org These reactions can be promoted by strong bases or transition metal catalysts. For example, N-heterocyclic carbene (NHC)-copper(I) complexes have been shown to catalyze the carboxylation of various C-H bonds with CO₂. The direct carboxylation of oxazoles and thiazoles has been achieved using cesium carbonate as a base, without the need for a metal catalyst. acs.org These methodologies provide a potential blueprint for the development of direct carboxylation methods for the pyrazine core.

Another synthetic route involves the reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with amines, which proceeds through ring opening and subsequent decarboxylation to yield pyrazine carboxamides. acs.org This method, while not a direct carboxylation of a C-H bond, offers a pathway to pyrazine carboxylic acid derivatives from a more complex starting material.

| Method | Reagents/Catalyst | Substrate Type | Key Features |

| Direct C-H Carboxylation | Cs₂CO₃ | Aromatic heterocycles (e.g., oxazoles, thiazoles) | Metal-free, direct use of CO₂. acs.org |

| NHC-Copper(I) Catalyzed Carboxylation | NHC-Cu(I) complex, CO₂ | Various C-H bonds | Catalytic C-H functionalization with CO₂. |

| Ring Opening/Decarboxylation | Amines | 2,3-Pyrazinedicarboxylic anhydride | Synthesis of pyrazine carboxamides. acs.org |

Post-Synthetic Modifications and Derivatization of this compound

The structural scaffold of this compound offers multiple reactive sites for post-synthetic modifications, enabling the generation of diverse analogs with potentially enhanced biological activities or improved pharmacokinetic profiles. The primary sites for derivatization include the carboxylic acid group at the C2 position, and the iodo-substituent at the C6 position.

Amidation Reactions and Carboxamide Synthesis

The carboxylic acid moiety of this compound is readily converted to a wide range of carboxamides. These amidation reactions are crucial for exploring structure-activity relationships, as the amide substituent can significantly influence the compound's biological target interactions and physicochemical properties.

Two primary methodologies are employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from the parent carboxylic acid nih.gov.

Procedure A involves a two-step process beginning with a Fisher esterification of the carboxylic acid to afford the corresponding methyl ester. This is typically achieved using methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 3-aminopyrazine-2-carboxylate can then be isolated and subsequently reacted with a variety of primary or secondary amines via aminolysis to yield the desired carboxamide. This second step is often facilitated by microwave irradiation to enhance reaction rates and yields nih.gov.

Procedure B offers a more direct, one-pot approach where the carboxylic acid is activated in situ. A common activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). The CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. Subsequent addition of the desired amine, often under microwave irradiation, leads to the formation of the final carboxamide nih.gov.

A variety of amines can be utilized in these reactions, including substituted benzylamines, alkylamines, and anilines, leading to a diverse library of carboxamide derivatives nih.gov. The choice of the synthetic route often depends on the scale of the reaction and the desire to isolate the intermediate ester. Procedure A is advantageous for bulk preparation of the methyl ester intermediate, which can then be used in multiple subsequent amidation reactions nih.gov. Conversely, Procedure B is more streamlined for rapid library synthesis as the activated intermediate is used immediately without isolation nih.gov.

| Methodology | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Procedure A | H₂SO₄, Methanol; Substituted Amine, NH₄Cl | Methyl 3-aminopyrazine-2-carboxylate (Isolated) | Two-step process; suitable for bulk synthesis of the ester intermediate. |

| Procedure B | 1,1'-Carbonyldiimidazole (CDI), DMSO; Substituted Amine | Acyl-imidazole intermediate (In situ) | One-pot, two-step reaction; efficient for rapid library generation. |

Esterification and Prodrug Design

Esterification of the carboxylic acid group is a common strategy in prodrug design to enhance the lipophilicity and, consequently, the cell membrane permeability of a parent drug. For this compound, conversion to its ester form can mask the polar carboxylic acid group, potentially improving its oral bioavailability. Once absorbed, the ester prodrug is expected to be hydrolyzed by endogenous esterases to release the active carboxylic acid.

The synthesis of simple alkyl esters, such as the methyl or propyl esters, can be readily achieved through Fisher esterification. This involves reacting the carboxylic acid with the corresponding alcohol under acidic conditions nih.gov. For instance, methyl 3-aminopyrazine-2-carboxylate is synthesized by treating 3-aminopyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid nih.gov.

The design of more complex ester prodrugs often involves coupling the carboxylic acid with various promoieties, such as those containing amino acids, to target specific transporters or to modulate the rate of hydrolysis. Increasing the lipophilicity of pyrazinecarboxylic acid derivatives through esterification has been shown to have a positive influence on their antimycobacterial activity, which is attributed to enhanced penetration through the mycobacterial cell wall cuni.cz. For example, the propyl ester of a ureidopyrazine derivative was found to be active, while its corresponding free acid was inactive cuni.cz.

| Ester Derivative | Synthetic Method | Prodrug Rationale | Observed Effect |

|---|---|---|---|

| Methyl 3-aminopyrazine-2-carboxylate | Fisher Esterification (Methanol, H₂SO₄) | Intermediate for further synthesis. | Serves as a precursor for carboxamide synthesis. |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | Not specified | Increase lipophilicity for enhanced cell penetration. | Active against M. tuberculosis, while the corresponding carboxylic acid was inactive. |

| Methyl and Propyl 3-(phenyl-carbamoyl)pyrazine-2-carboxylates | Not specified | Increase lipophilicity as potential prodrugs. | Showed significant activity against M. tuberculosis with low cytotoxicity. |

Cross-Coupling Reactions at the Halo-Position

The iodine atom at the C6 position of this compound is a versatile handle for introducing a wide array of substituents through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for extensive exploration of the chemical space around the pyrazine core.

Palladium catalysts are extensively used for forming new bonds at the halo-position of pyrazine and related heterocyclic systems.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronate ester) to form a C-C bond. This methodology is highly effective for the arylation or heteroarylation of the pyrazine ring. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a suitable ligand (e.g., phosphine-based ligands) and a base mdpi.com. The Suzuki-Miyaura reaction is known for its high functional group tolerance and is a powerful tool for synthesizing biaryl and heteroaryl-aryl structures.

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted pyrazine. The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base wikipedia.orgorganic-chemistry.org. This methodology is invaluable for the synthesis of precursors for more complex molecules and has been successfully applied to structurally similar 2-amino-3-bromopyridines, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields scirp.org.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. This palladium-catalyzed amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines libretexts.orgwikipedia.org. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. This method has been successfully used for the amination of 3-iodo-6-arylpyridazines, which are structurally analogous to the target molecule, yielding the corresponding 3-amino-6-arylpyridazines in good yields sci-hub.se.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C(sp²)-C(sp²) | Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) mdpi.com |

| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Coupling of 2-amino-3-bromopyridines with terminal alkynes scirp.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)-N | Amination of 3-iodo-6-arylpyridazines sci-hub.se |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. These reactions typically require a copper(I) or copper(II) catalyst, often in the presence of a ligand, and a base, sometimes at elevated temperatures.

The use of ligands such as amino acids (e.g., L-proline) or diamines can significantly accelerate these reactions, allowing them to proceed under milder conditions nih.gov. Copper-catalyzed N-arylation has been shown to be an effective method for the chemical modification of aromatic heterocycles. For instance, an efficient C-N cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with various (hetero)aryl iodides has been achieved using CuI, L-proline, and Cs₂CO₃ nih.gov. This methodology is extremely general and can be applied to afford N-substituted products in moderate to high yields nih.gov.

| Reaction Type | Nucleophile | Catalyst System (Typical) | Bond Formed | Key Features |

|---|---|---|---|---|

| Ullmann-type C-N Coupling | Amines, Amides, Azoles | CuI or Cu(OAc)₂, Ligand (e.g., L-proline, α-benzoin oxime), Base (e.g., Cs₂CO₃, K₃PO₄) | C(sp²)-N | Cost-effective alternative to palladium catalysis; milder conditions achievable with appropriate ligands. nih.govnih.gov |

| Ullmann-type C-O Coupling | Phenols, Alcohols | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | C(sp²)-O | Effective for the synthesis of diaryl ethers. |

The cross-coupling reactions discussed above represent the primary strategies for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position of the this compound scaffold. The choice of reaction depends on the desired bond type. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, are the most versatile and widely used methods for C-C bond formation. For C-N and C-O bond formation, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful tools, with the choice often depending on substrate scope, cost, and reaction conditions. These methodologies collectively provide a comprehensive toolkit for the structural diversification of this compound, enabling the synthesis of a wide range of analogs for biological evaluation.

| Bond Type | Primary Methodologies | Catalyst |

|---|---|---|

| Carbon-Carbon (Aryl/Alkenyl) | Suzuki-Miyaura Coupling | Palladium |

| Carbon-Carbon (Alkynyl) | Sonogashira Coupling | Palladium/Copper |

| Carbon-Nitrogen | Buchwald-Hartwig Amination, Ullmann Condensation | Palladium, Copper |

| Carbon-Oxygen | Ullmann Condensation | Copper |

Decarboxylative Strategies in Pyrazine Chemistry

Decarboxylation, a chemical reaction that removes a carboxyl group with the release of carbon dioxide, represents a powerful and increasingly utilized strategy in modern organic synthesis. In the realm of pyrazine chemistry, decarboxylative methods offer unique pathways for the formation of C-H, C-C, and C-heteroatom bonds, providing alternatives to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. These strategies are particularly valuable for the synthesis of complex pyrazine derivatives, including analogs of this compound, by enabling the direct use of readily available pyrazinecarboxylic acids as synthons. The methodologies can be broadly categorized into thermal decarboxylation, metal-catalyzed protodecarboxylation, and decarboxylative cross-coupling.

Thermal Decarboxylation

The thermal removal of a carboxylic acid group is one of the oldest known organic reactions. For pyrazine systems, this typically requires high temperatures and is often facilitated by the presence of specific functional groups or by converting the carboxylic acid to a more labile salt form. Research has shown that pyrazinedicarboxylic acids can undergo exothermic decarboxylation upon heating.

A notable example is the selective monodecarboxylation of pyrazine-2,3-dicarboxylic acid. Direct heating can be unselective, but by converting the diacid to its monopotassium salt, a more controlled decarboxylation can be achieved. Heating the monopotassium salt of pyrazine-2,3-dicarboxylic acid in a high-boiling polar solvent, such as diethylene glycol, efficiently yields potassium pyrazinoate. Subsequent acidification of the reaction mixture provides pyrazinoic acid (pyrazine-2-carboxylic acid). This method highlights a classic strategy where modifying the substrate facilitates a more controlled decarboxylation process.

| Starting Material | Conditions | Product | Yield |

| Monopotassium salt of pyrazine-2,3-dicarboxylic acid | Diethylene glycol, 190-200 °C | Pyrazinoic acid (after acidification) | 52.3% |

Metal-Catalyzed Protodecarboxylation

To overcome the often harsh conditions required for thermal decarboxylation, metal-catalyzed methods have been developed that proceed under significantly milder conditions. These reactions replace the carboxylic acid moiety with a hydrogen atom and are particularly effective for heteroaromatic carboxylic acids, where the heteroatom can play a role in the catalytic cycle.

A highly efficient silver-catalyzed protodecarboxylation has been reported for a wide range of heteroaromatic carboxylic acids. nih.govorganic-chemistry.org This methodology utilizes silver(I) carbonate (Ag₂CO₃) as the catalyst in the presence of acetic acid (AcOH) in dimethyl sulfoxide (DMSO). The reaction proceeds at temperatures around 120 °C, which is considerably lower than traditional copper-based methods. nih.gov This protocol has been successfully applied to various nitrogen-containing heterocycles, such as pyridines and quinolines, demonstrating its potential applicability to substituted pyrazinecarboxylic acids. nih.govorganic-chemistry.org The reaction is believed to proceed through a silver carboxylate intermediate, followed by decarboxylation to form a silver-arene species, which is then protonated to yield the final product. The inclusion of a proton source like acetic acid is often crucial for achieving high yields. nih.gov

Table 2: Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids This table presents data for pyridine and quinoline (B57606) carboxylic acids as representative examples of the methodology's applicability to nitrogen-containing heterocycles, as detailed in the cited literature.

| Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Quinoline-2-carboxylic acid | Ag₂CO₃ (10) | Acetic Acid | DMSO | 120 | 16 | 98 | nih.gov |

| Pyridine-2-carboxylic acid | Ag₂CO₃ (10) | Acetic Acid | DMSO | 120 | 16 | 99 | nih.gov |

| Isoquinoline-1-carboxylic acid | Ag₂CO₃ (10) | Acetic Acid | DMSO | 120 | 16 | 99 | nih.gov |

Copper catalysis has also been extensively explored for the decarboxylation of aromatic carboxylic acids, offering a more cost-effective alternative to silver or palladium. future4200.com Modern advancements have shown that the use of aliphatic amine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly lower the required reaction temperature and shorten reaction times compared to systems using traditional aromatic heterocyclic ligands like quinoline or phenanthroline. future4200.com

Decarboxylative Cross-Coupling

Perhaps the most versatile decarboxylative strategy is the transition metal-catalyzed cross-coupling reaction. This approach forms a new carbon-carbon or carbon-heteroatom bond at the position of the former carboxyl group, using the carboxylic acid as a direct, stable, and readily available substitute for an organometallic reagent. wikipedia.org

This powerful transformation typically involves a catalyst system, often based on palladium or copper, that facilitates the coupling of the pyrazinecarboxylic acid with a coupling partner, such as an aryl halide. For heteroaromatic systems like pyrazines, palladium-catalyzed decarboxylative cross-coupling has been shown to be effective. The mechanism is thought to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and decarboxylation of the pyrazinecarboxylate to form a pyrazinyl-palladium intermediate, which then undergoes reductive elimination to furnish the coupled product. wikipedia.org

A bimetallic system using catalytic palladium and a stoichiometric amount of a silver salt, such as silver carbonate, has been successfully employed for the decarboxylative cross-coupling of other azole carboxylic acids with aryl halides, suggesting its potential utility for pyrazine analogs. nih.gov The silver salt is believed to act as both a base and an oxidant, facilitating the decarboxylation step.

While direct application to this compound is not extensively documented, the principles of decarboxylative Sonogashira coupling are highly relevant. The Sonogashira reaction traditionally couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In a decarboxylative variant, an alkynyl carboxylic acid could be coupled with an iodopyrazine (B1298665) derivative. Conversely, the iodo-substituent on a pyrazine ring, such as in the target molecule, serves as an excellent handle for traditional (non-decarboxylative) Sonogashira coupling with various terminal alkynes, further highlighting the synthetic utility of halogenated pyrazine intermediates that could potentially be accessed via decarboxylative routes.

Theoretical and Computational Chemistry Studies of 3 Amino 6 Iodopyrazine 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the basis of molecular recognition.

Molecular docking simulations are employed to predict how 3-Amino-6-iodopyrazine-2-carboxylic acid and its derivatives might bind to the active site of a target protein. These simulations calculate a score, such as binding affinity or free energy of binding, which estimates the strength of the ligand-protein interaction. For pyrazine-based compounds, docking studies have been instrumental in structure-based drug design. For instance, derivatives of the related pyrazine-2-carboxylic acid have been docked into proteins like Mycobacterium tuberculosis InhA to predict their binding interactions and guide the synthesis of more potent inhibitors. researchgate.netresearchgate.net The docking process reveals the most stable binding pose, or conformation, of the ligand within the protein's binding pocket, which is governed by a combination of steric and chemical interactions.

| Compound | Side Chain | Rerank Score (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 1a | Aromatic | -80.1131 | researchgate.net |

| Derivative 1b | Cyclic | -76.3533 | researchgate.net |

| Derivative 1c | Aliphatic | -86.4047 | researchgate.net |

Note: The data in this table is for illustrative derivatives of pyrazine-2-carboxylic acid to demonstrate the output of docking studies.

The binding of a ligand to a protein is stabilized by various non-covalent interactions. For pyrazine-containing molecules, hydrogen bonds and π-π stacking are particularly significant. researchgate.net

Hydrogen Bonding: The structure of this compound contains multiple hydrogen bond donors (the amino group -NH2 and the carboxylic acid -OH) and acceptors (the two pyrazine (B50134) ring nitrogens and the carboxylic acid carbonyl oxygen). echemi.com Molecular docking studies on related 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown that the nitrogen atoms of both the amino group and the pyrazine ring are crucial for forming hydrogen bonds with protein active site residues. ajchem-a.com The absence of the 3-amino group has been observed to negatively impact inhibitory activity, underscoring its importance in hydrogen bonding. ajchem-a.com

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of molecules.

DFT calculations are used to analyze the electronic structure of molecules like this compound. Key properties investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

A study on the related 3-amino-2-pyrazine carboxylic acid revealed that the highest occupied molecular orbital (HOMO) is localized over the entire molecule, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyrazine ring and carboxylic group. nanoient.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that charge transfer can occur more easily within the molecule, influencing its reactivity. nanoient.org The introduction of a large, electron-withdrawing iodine atom at the 6-position would be expected to significantly modulate these electronic properties.

Computational chemistry can elucidate the mechanisms of chemical reactions, helping to optimize synthetic routes. The synthesis of amides from 3-aminopyrazine-2-carboxylic acid often involves activating the carboxylic acid group. Coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or propyl phosphonic anhydride (B1165640) (T3P) are commonly used. ajchem-a.comrjpbcs.com

The reaction with CDI, for example, proceeds through the formation of a highly reactive acyl-imidazole intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone. nih.gov This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the release of imidazole. nih.gov Quantum chemical calculations can model the transition states and intermediates of this pathway, providing insights into the reaction's energy profile and kinetics.

| Coupling Agent | Abbreviation | Typical Solvent | Reference |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | DMSO | ajchem-a.comnih.gov |

| Propylphosphonic anhydride | T3P | Not Specified | rjpbcs.com |

| Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) | - | THF | researchgate.netresearchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While small molecules are often drawn as static structures, they are conformationally flexible. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different shapes a molecule can adopt and its dynamic behavior over time.

For molecules containing a pyrazine ring linked to other functional groups, these simulations can reveal the preferred spatial arrangements and the energy barriers between them. A study on a pseudotripeptide containing a pyrazine motif used a combination of spectroscopic methods and MD simulations to determine its solution structure. researchgate.net For this compound, a key flexible bond is the one connecting the carboxylic acid to the pyrazine ring. MD simulations could model the rotation around this bond, revealing how intramolecular hydrogen bonding between the 3-amino group and the carboxylic acid might restrict its conformational freedom. Such simulations, often performed in explicit solvent, provide a realistic picture of the molecule's dynamic behavior and its interactions with its environment. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Amino 6 Iodopyrazine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and chemical environment of each atom can be determined.

¹H NMR spectroscopy provides insights into the number and types of protons in a molecule. For 3-Amino-6-iodopyrazine-2-carboxylic acid, the spectrum is expected to be relatively simple, displaying signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the protons of the amino group, and the acidic proton of the carboxylic acid.

The sole aromatic proton (H-5) on the pyrazine ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. Its specific chemical shift would be influenced by the electron-withdrawing effects of the adjacent iodine atom and the nitrogen atoms within the ring. The amino group (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but generally appears in the range of δ 5.0 to 7.0 ppm. The carboxylic acid proton (-COOH) is the most deshielded, typically observed as a very broad singlet at δ 10.0-13.0 ppm or even higher, and its signal can be confirmed by its disappearance upon D₂O exchange. libretexts.org

A comparative analysis with the non-iodinated analog, 3-aminopyrazine-2-carboxylic acid, shows pyrazine ring protons at approximately δ 8.16 and 7.85 ppm. researchgate.net The introduction of the iodine atom at the 6-position in the target molecule would leave only one ring proton, simplifying this region of the spectrum to a single singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 8.0 - 8.5 | Singlet | Chemical shift influenced by adjacent iodine and ring nitrogens. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears upon D₂O exchange. libretexts.org |

¹³C NMR spectroscopy is crucial for defining the carbon skeleton of a molecule. For this compound, five distinct carbon signals are expected. The chemical shifts of the pyrazine ring carbons are influenced by the attached functional groups and the electronegative nitrogen atoms.

The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field, typically in the range of δ 165-175 ppm. libretexts.orgpressbooks.pub The carbon atom attached to the iodine (C-6) will experience a significant upfield shift due to the heavy atom effect, and its signal is anticipated to appear in the range of δ 90-110 ppm. The carbon bearing the amino group (C-3) would likely be found around δ 150-160 ppm. The remaining two pyrazine ring carbons (C-2 and C-5) are expected to have chemical shifts in the aromatic region, influenced by their position relative to the nitrogen atoms and substituents.

For comparison, studies on various substituted pyrazine-2-carboxylic acids have shown the carbonyl carbon appearing around 160-168 ppm and the ring carbons resonating between 130-160 ppm, depending on the nature and position of the substituents. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 175 | Carbonyl carbon of the carboxylic acid. libretexts.orgpressbooks.pub |

| C-3 | 150 - 160 | Carbon attached to the amino group. |

| C-6 | 90 - 110 | Carbon attached to the iodine atom (heavy atom effect). |

| C-2 | 140 - 150 | Pyrazine ring carbon adjacent to the carboxylic acid. |

| C-5 | 135 - 145 | Pyrazine ring carbon adjacent to the iodine. |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals, especially for more complex derivatives.

COSY would confirm the absence of proton-proton coupling for the isolated H-5 proton.

HSQC would directly correlate the H-5 proton signal with its attached C-5 carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

HRESIMS is the definitive method for determining the accurate mass and, consequently, the elemental formula of a molecule. For this compound (C₅H₄IN₃O₂), the expected exact mass can be calculated. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high resolution of the instrument allows for mass measurements with a high degree of accuracy (typically to four or five decimal places), which helps to distinguish between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of iodine (¹²⁷I being the only stable isotope) would simplify the isotopic cluster of the molecular ion peak.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for confirming its identity in complex mixtures. nih.gov

A reversed-phase HPLC method would likely be employed, where the compound would elute at a specific retention time. The mass spectrometer, coupled to the LC system, would provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight. For quantitative analysis, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve chromatographic retention and ionization efficiency, especially for carboxylic acids. nih.govslu.se Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, further confirming the identity of the compound. Common fragmentation pathways for such molecules could include the loss of CO₂, H₂O, and cleavage of the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a specific, fully assigned spectrum for this compound is not detailed in foundational literature, the expected absorption bands can be predicted based on its constituent functional groups and by comparison with structurally similar compounds like 3-aminopyrazine-2-carboxylic acid. nanoient.orgnih.govopotek.com

The key functional groups in this compound are the carboxylic acid (-COOH), the primary amine (-NH2), and the iodopyrazine (B1298665) ring. Each of these groups exhibits characteristic vibrational modes. The carboxylic acid group is identifiable by a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense absorption band between 1760-1690 cm⁻¹. libretexts.org The primary amine group is characterized by two N-H stretching bands in the 3500-3300 cm⁻¹ range. The pyrazine ring itself will produce a series of characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ fingerprint region.

In a study on the related compound 3-aminopyrazine-2-carboxylic acid, strong bands observed near 1650 cm⁻¹ and 1370 cm⁻¹ were assigned to the asymmetric and symmetric vibrations of the carboxylate group (COO-), respectively. Bands for the amine group were identified at 3329 cm⁻¹ and 3468 cm⁻¹. It is expected that the spectrum of the 6-iodo derivative would show similar absorptions, with potential shifts due to the electronic and mass effects of the iodine substituent.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amine | N-H Stretch | 3500 - 3300 (two bands) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Amine | N-H Bend | ~1600 |

| Pyrazine Ring | C=N, C=C Stretches | 1600 - 1400 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by various intermolecular interactions.

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly documented, the crystal structure of the parent compound, 3-Aminopyrazine-2-carboxylic acid, provides significant insight. nih.gov A study of this parent molecule revealed that the molecules are virtually planar. nih.gov The introduction of a large iodine atom at the 6-position in this compound would be expected to preserve the planarity of the pyrazine ring but would significantly alter the unit cell dimensions and crystal symmetry due to its size and high electron density.

Table 2: Crystallographic Data for the Related Compound 3-Aminopyrazine-2-carboxylic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.324 (2) |

| b (Å) | 14.341 (3) |

| c (Å) | 12.112 (3) |

| β (°) | 92.41 (2) |

| Volume (ų) | 577.2 (3) |

Data sourced from a study on 3-Aminopyrazine-2-carboxylic acid. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. In the crystal structure of 3-Aminopyrazine-2-carboxylic acid, the packing is dominated by an extensive network of both intra- and intermolecular hydrogen bonds. nih.gov The molecules are also arranged in stacks along the a-axis with a separation of 3.324 Å, which is indicative of π-π stacking interactions between the pyrazine rings. nih.gov

For this compound, a similar network of hydrogen bonds involving the carboxylic acid and amine groups is expected to be a primary organizing force. However, the presence of the iodine atom introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a neighboring pyrazine ring or an oxygen atom of a carboxyl group. Such interactions would compete with and complement the hydrogen bonding and π-π stacking, leading to a unique and complex three-dimensional supramolecular architecture.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researcher.lifenih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that partitions the crystal space, allowing for the mapping of different intermolecular contact types. The surface can be color-coded based on the distance of contacts, with red spots indicating close contacts that represent strong interactions like hydrogen bonds.

For this compound, a Hirshfeld analysis would be expected to reveal dominant contributions from O···H and N···H contacts, corresponding to the strong hydrogen bonding network. Additionally, significant contributions from H···H contacts, which represent van der Waals forces, would be present. nih.govnih.gov A key feature would be the presence of contacts involving the iodine atom, such as I···H, I···N, or I···O, which would provide quantitative evidence for halogen bonding and other weaker interactions that stabilize the crystal structure.

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| O···H / H···O | 20 - 30 |

| N···H / H···N | 10 - 15 |

| C···H / H···C | 5 - 10 |

| I···X (X=H, N, O, C) | Variable, indicates specific interactions |

Note: This table is illustrative of the type of data generated and does not represent experimental data for the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The molecular formula for this compound is C₅H₄IN₃O₂. echemi.com Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), iodine (126.90 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 22.66% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.52% |

| Iodine | I | 126.90 | 1 | 126.90 | 47.88% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.86% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.07% |

| Total | | | | 265.006 | 100.00% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the correct elemental composition and purity of the sample.

Mechanistic Studies of Reactions Involving 3 Amino 6 Iodopyrazine 2 Carboxylic Acid

Catalytic Reaction Mechanisms

Catalytic reactions involving 3-amino-6-iodopyrazine-2-carboxylic acid, particularly carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions, are predominantly facilitated by transition metal catalysts. These processes are invoked in numerous commercially significant catalytic processes, including cross-coupling reactions like the Suzuki, Negishi, and Sonogashira couplings. wikipedia.org The general mechanism follows a catalytic cycle that can be broken down into three principal steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The pyrazine (B50134) derivative enters the cycle at the oxidative addition stage, where its carbon-iodine bond is activated by the metal catalyst.

Transition metals, especially those from groups 8-10 such as palladium, nickel, and copper, are central to the catalytic transformations of aryl halides like this compound. mdpi.com The catalyst's primary function is to act as a template where the reactants—the pyrazine derivative and a coupling partner—are brought together to react in a controlled manner.

Palladium is one of the most versatile and widely used catalysts for these types of reactions. mdpi.com The catalytic cycle typically begins with a low-valent palladium(0) complex. The ability of the parent compound, 3-aminopyrazine-2-carboxylic acid, to form stable complexes with various transition metals, including Pd(II), Ru(II), and Rh(III), underscores the strong coordination potential of the pyrazine-based ligand system, which is crucial for catalytic activity. researchgate.net This coordination facilitates the activation of the C-I bond, initiating the catalytic process.

Table 1: Common Transition Metal Catalysts in Cross-Coupling Reactions

| Catalyst Metal | Common Precursors | Typical Reactions | Role |

|---|---|---|---|

| Palladium (Pd) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Activates C-X bond via oxidative addition. |

| Nickel (Ni) | NiCl₂(PPh₃)₂, Ni(cod)₂ | Kumada, Negishi, Buchwald-Hartwig Amination | Similar to Pd, often used for less reactive substrates. |

| Copper (Cu) | CuI, Cu(OAc)₂ | Ullmann condensation, Sonogashira (co-catalyst) | Promotes C-N, C-O, and C-S bond formation. |

Oxidative addition and reductive elimination are fundamental steps in organometallic chemistry that define the catalytic cycles involving this compound. wikipedia.org These two processes are reverse reactions of each other. wikipedia.org

Oxidative Addition: This is the initial and often rate-determining step where the catalyst activates the substrate. A low-valent metal complex, typically with 16 valence electrons, reacts with the carbon-iodine bond of this compound. wikipedia.org This process involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the carbon and iodine atoms, respectively. Consequently, both the formal oxidation state and the coordination number of the metal center increase by two. wikipedia.orglibretexts.org For example, a palladium(0) complex is oxidized to a palladium(II) species. libretexts.org This step requires a vacant coordination site on the metal complex, making it common for four- and five-coordinate complexes. wikipedia.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org In this intramolecular reaction, the two groups that were coupled (the pyrazine moiety and the coupling partner) are expelled from the metal coordination sphere as a single molecule. libretexts.org For this to occur, the two groups must be positioned adjacent (cis) to each other on the metal center. wikipedia.orglibretexts.org The reaction results in the formation of the new C-C or C-heteroatom bond and the reduction of the metal's oxidation state and coordination number by two, thereby regenerating the active catalyst. libretexts.org For instance, a palladium(II) complex is reduced back to the active palladium(0) state, allowing the cycle to begin anew. libretexts.org Reductive elimination is favored when the newly formed bond in the product molecule is strong. wikipedia.org

Table 2: Changes in Metal Center During Catalytic Steps

| Process | Change in Oxidation State | Change in Coordination Number | Change in d-Electron Count | Example (Palladium) |

|---|---|---|---|---|

| Oxidative Addition | Increases by 2 | Increases by 2 | Decreases by 2 | Pd(0) → Pd(II) |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Increases by 2 | Pd(II) → Pd(0) |

Ligands, which are molecules that bind to the central metal atom, play a critical role in modulating the properties and reactivity of the transition metal catalyst. The choice of ligand can significantly influence the efficiency, selectivity, and scope of a catalytic reaction involving this compound. Key functions of ligands include:

Stabilizing the Catalyst: Ligands stabilize the metal center, preventing decomposition or precipitation (e.g., formation of palladium black).

Modulating Electronic Properties: Electron-donating ligands increase the electron density on the metal, which can promote the oxidative addition step. Conversely, electron-withdrawing ligands can facilitate reductive elimination.

Influencing Steric Environment: Bulkyligands can create a specific coordination environment around the metal that favors certain reaction pathways, enhances selectivity, and can accelerate the rate of reductive elimination.

Commonly used ligands in cross-coupling reactions include phosphines (e.g., triphenylphosphine, XPhos) and N-heterocyclic carbenes (NHCs). The introduction of bulky substituents on the ligands has been shown in some catalytic systems to lead to a drastic decrease in chemical yield, demonstrating the sensitive interplay between ligand structure and catalytic activity. nih.gov

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles for studying such catalytic systems are well-established.

Reaction Kinetics: Kinetic studies aim to determine the reaction rate and its dependence on the concentration of reactants, catalyst, and ligands. This information helps to elucidate the reaction mechanism, particularly the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-limiting step. Kinetic analyses are typically performed by monitoring the disappearance of reactants or the appearance of the product over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Thermodynamics: The thermodynamic profile of a reaction determines the relative stability of reactants, intermediates, and products. Cross-coupling reactions are generally designed to be exothermic, with the formation of a strong, stable C-C or C-heteroatom bond providing the thermodynamic driving force. Computational chemistry is a powerful tool used to calculate the energies of various species along the reaction pathway, including transition states and intermediates. This allows for the mapping of the entire energy landscape of the catalytic cycle, providing insights into the feasibility of proposed mechanisms.

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed catalytic mechanism. However, intermediates in catalytic cycles are often highly reactive and present in very low concentrations, making their isolation and study challenging.

In the context of reactions with this compound, a key intermediate would be the organopalladium(II) complex formed after the oxidative addition of the C-I bond to the Pd(0) catalyst. Various methods are employed to investigate such species:

Spectroscopic Techniques: NMR spectroscopy (¹H, ¹³C, ³¹P) is one of the most powerful tools for characterizing organometallic complexes. In some cases, intermediates can be observed directly in the reaction mixture under catalytic conditions.

Stoichiometric Reactions: It is sometimes possible to synthesize proposed intermediates through stoichiometric reactions, allowing for their full characterization by methods like X-ray crystallography. These well-defined complexes can then be studied to see if they undergo the subsequent steps of the catalytic cycle (e.g., reductive elimination).

Trapping Experiments: A reactive species can be added to the reaction to "trap" a fleeting intermediate, forming a more stable, observable compound.

While specific intermediates involving this compound have not been detailed, the synthesis of related palladium intermediates has been employed to elucidate reaction pathways, such as in the total synthesis of complex marine natural products. mdpi.com

Emerging Applications and Material Science Research of Pyrazine Carboxylic Acids

Development of Conductive Polymers and Organic Semiconductors

The development of novel π-conjugated materials is a cornerstone of modern optoelectronics. rsc.org Pyrazine-based materials, in particular, are gaining considerable interest due to their favorable charge transfer properties. rsc.org Various polypyrazine derivatives are utilized in the polymer industry as conjugated polymers. acs.org The structure of 3-Amino-6-iodopyrazine-2-carboxylic acid is particularly well-suited for this field. Its pyrazine (B50134) ring is an electron-deficient system, a desirable trait for creating n-type organic semiconductors.

The functional groups of the molecule offer multiple pathways for polymerization. The carboxylic acid and amino groups can be used to form polyamide or polyimide chains, embedding the pyrazine core directly into the polymer backbone. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for constructing extended π-conjugated systems. This allows for the rational design of polymers with tailored electronic properties, making this compound a promising monomer for next-generation organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

Novel Materials for Energy and Catalysis

The pyrazine scaffold is increasingly being explored for its role in energy conversion and catalytic applications.

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Recent research has shown that pyrazine moieties can serve as highly effective electrocatalysts for ORR. acs.org Specifically, when pyrazine units are conjugated with graphitic carbon, they create active sites that facilitate the reduction of oxygen. acs.org The catalytic activity of these sites is directly correlated with the electrophilicity of the pyrazine ring; appending electron-withdrawing substituents can tune and enhance the catalytic rates. acs.org

This is where this compound shows significant potential. The iodine atom acts as a strong electron-withdrawing group through the inductive effect, which can increase the electrophilicity of the pyrazine core. This enhancement is expected to lower the overpotential for oxygen reduction, making the resulting material a more efficient catalyst. acs.org The carboxylic acid group allows for strong anchoring to catalyst supports, while the amino group can further modulate the electronic environment.

The development of molecularly well-defined and tunable heterogeneous catalysts is a major goal in chemical synthesis. acs.org Pyrazine derivatives offer a promising platform for achieving this. By condensing molecules like this compound onto the surface of conductive solids like graphitic carbon, it is possible to create robust and well-defined active sites. acs.org

The versatility of the functional groups on this compound allows it to act as a ligand for metal centers or as an organocatalyst itself. The nitrogen atoms of the pyrazine ring, along with the amino and carboxylate groups, can coordinate with transition metals, creating immobilized single-atom or nanoparticle catalysts. The ability to synthetically modify the pyrazine precursor allows for the rational design of these catalytic sites, combining the high activity and selectivity of molecular catalysts with the durability and ease of separation of heterogeneous systems. acs.org

Advanced Materials for Biomedical Applications

Pyrazine derivatives are a cornerstone in medicinal chemistry, with many compounds exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comnih.gov The parent compound, 3-aminopyrazine-2-carboxylic acid, has been successfully used as a ligand to create transition metal complexes that show significant anticancer activity against Ehrlich ascites tumor cells. researchgate.net

This compound is a promising candidate for developing advanced biomedical materials. The incorporation of an iodine atom can enhance biological activity through several mechanisms, including increased lipophilicity (improving cell membrane permeability) and the ability to form halogen bonds with biological targets. This compound can serve as a versatile scaffold for the synthesis of new therapeutic agents or as a ligand in the design of novel metal-based drugs with potentially enhanced efficacy. researchgate.net Furthermore, pyrazine-2-carboxylic acid derivatives have been investigated for their potential in treating tuberculosis, suggesting another possible avenue for this functionalized molecule. researchgate.net

Bioisosterism and its Implications in Material Design

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design and, increasingly, in material science. Halogens such as bromine and iodine are classic bioisosteres. The existence of related compounds like 3-Amino-6-bromopyrazine-2-carboxylic acid highlights the potential for using this concept in designing new materials. sigmaaldrich.com

Replacing a bromine atom with an iodine atom on the pyrazine ring has significant consequences for the molecule's properties. Iodine is larger, more polarizable, and a better halogen bond donor than bromine. These differences can be strategically exploited in material design: